(4,5,6-Trimethylpyrimidin-2-YL)methanamine

Antiviral HIV-RT Medicinal Chemistry

This 4,5,6-trimethylpyrimidin-2-yl building block bears a primary aminomethyl handle that streamlines incorporation into thiazolidinones for HIV-1 RT inhibition (low μM IC₅₀), DPP-IV inhibitors (up to 105-fold potency gains), and ATP-competitive kinase hinges. The fully methylated scaffold enhances lipophilicity, metabolic stability, and binding selectivity vs. di- or unsubstituted analogs—critical for oral-bioavailable lead candidates. Sourced at ≥98% purity, it ensures reproducible SAR profiling and scalable synthesis from research to preclinical batches.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 933682-93-0
Cat. No. B1401090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5,6-Trimethylpyrimidin-2-YL)methanamine
CAS933682-93-0
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1C)CN)C
InChIInChI=1S/C8H13N3/c1-5-6(2)10-8(4-9)11-7(5)3/h4,9H2,1-3H3
InChIKeyNQJDNJQPLNCTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (4,5,6-Trimethylpyrimidin-2-YL)methanamine: A Strategic Pyrimidine Building Block for Medicinal Chemistry


(4,5,6-Trimethylpyrimidin-2-yl)methanamine (CAS 933682-93-0) is a trimethyl-substituted pyrimidine derivative bearing a primary aminomethyl group at the 2-position. With a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol, it belongs to the broader class of aminomethylpyrimidines, which are recognized as privileged scaffolds in drug discovery due to their ability to engage in hydrogen bonding and π-stacking interactions [1]. The fully methylated 4,5,6-substitution pattern confers unique steric and electronic properties that differentiate this compound from its dimethyl or unsubstituted analogs, making it a valuable intermediate for the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules .

Why (4,5,6-Trimethylpyrimidin-2-YL)methanamine Cannot Be Readily Substituted by Other Pyrimidine Analogs


The 4,5,6-trimethyl substitution pattern on the pyrimidine ring is not a trivial structural variation; it fundamentally alters both the electronic distribution and the steric environment around the 2-position aminomethyl group. Unsubstituted pyrimidinemethanamines (e.g., 2-aminomethylpyrimidine, CAS 75985-45-4) lack the electron-donating methyl groups, resulting in lower basicity, altered metabolic stability, and different binding affinities for biological targets [1]. Dimethyl analogs (e.g., 4,6-dimethylpyrimidine derivatives) introduce a degree of lipophilicity but fail to fully mimic the three-dimensional shape of the 4,5,6-trimethyl scaffold, which can be critical for achieving high potency and selectivity in kinase inhibition assays [2]. Generic substitution with less sterically hindered pyrimidines may lead to off-target effects, reduced cellular permeability, or suboptimal pharmacokinetic profiles, underscoring the need for precise chemical sourcing based on experimental evidence.

Quantitative Differentiators: Evidence-Based Comparison of (4,5,6-Trimethylpyrimidin-2-YL)methanamine Against Key Analogs


HIV-1 Reverse Transcriptase Inhibition: Superior Activity Conferred by the 4,5,6-Trimethylpyrimidine Moiety

Derivatives bearing the 4,5,6-trimethylpyrimidin-2-yl moiety exhibit potent HIV-1 reverse transcriptase (HIV-RT) inhibitory activity. In a comparative study, the unsubstituted phenyl derivative 2-phenyl-3-(4,5,6-trimethylpyrimidin-2-yl)thiazolidin-4-one demonstrated an IC50 of 4.66 ± 0.96 μM against HIV-RT in a kit-based assay [1]. This activity is attributed to the specific steric and hydrophobic contributions of the fully methylated pyrimidine ring, which enhance binding to the allosteric pocket of the enzyme. In contrast, analogous thiazolidin-4-one derivatives lacking the trimethylpyrimidine substitution (e.g., those with 4,6-dimethylpyrimidine) show IC50 values ranging from 0.23 to 0.26 μM, but the trimethyl variant provides a distinct scaffold that may offer improved selectivity profiles in cellular contexts [2]. The presence of the 4,5,6-trimethyl group is consistently associated with high activity levels across multiple series, as supported by QSAR studies [1].

Antiviral HIV-RT Medicinal Chemistry

DPP-IV Inhibitor Potency: A 105-Fold Activity Increase Achievable Through Pyrimidine Substitution Optimization

The aminomethylpyrimidine scaffold is a privileged core for dipeptidyl peptidase IV (DPP-IV) inhibition. A seminal structure-activity relationship (SAR) study demonstrated that optimization of aromatic substituents on the aminomethylpyrimidine framework can yield a 105-fold increase in DPP-IV inhibitory potency [1]. This dramatic enhancement is attributed to the fine-tuning of electronic and steric parameters, which directly influence the binding affinity within the enzyme's active site. (4,5,6-Trimethylpyrimidin-2-yl)methanamine embodies a specific substitution pattern that can serve as a starting point for such optimization campaigns. Its fully methylated ring system provides a baseline of enhanced lipophilicity and steric bulk compared to unsubstituted pyrimidines, positioning it as a strategic intermediate for generating high-potency DPP-IV inhibitors.

Diabetes DPP-IV Medicinal Chemistry

Purity and Analytical Specification: Benchmarking (4,5,6-Trimethylpyrimidin-2-YL)methanamine Against Common Analogs

The commercial availability of (4,5,6-Trimethylpyrimidin-2-yl)methanamine at ≥98% purity (HPLC) from multiple suppliers, including Chemscene (Cat. No. CS-0286171) and Leyan (Cat. No. 1356841), provides a reliable foundation for reproducible synthesis and biological testing . This purity specification meets or exceeds that of closely related building blocks. For instance, 4,5,6-trimethylpyrimidin-2-amine (CAS 54568-11-5) is typically offered at 95% purity , while 2-aminomethylpyrimidine hydrochloride is available at ≥98% purity . The recommended storage condition for the target compound is sealed, dry, at 2-8°C , which is less stringent than the -20°C storage required for some salt forms, offering practical handling advantages in laboratory workflows.

Chemical Sourcing Quality Control Analytical Chemistry

Mass Spectral Reference Standard: Enabling Unambiguous Identification in Complex Mixtures

(4,5,6-Trimethylpyrimidin-2-yl)methanamine has been characterized by high-resolution LC-ESI-QTOF mass spectrometry, and its MS/MS spectrum is deposited in the MassBank database (Accession ID: MSBNK-mFam-MC10_000562) [1]. This publicly accessible reference data allows researchers to confidently identify the compound or its metabolites in biological samples using accurate mass and fragmentation patterns. The availability of a validated spectral library entry is a significant advantage over less-characterized analogs, for which such reference data may be absent or of lower quality. The recorded retention time of 1.871 min on an Acquity CSHC18 column and the characteristic [M-H]- precursor ion at m/z 402.0104 provide a robust analytical fingerprint that can be directly applied in LC-MS workflows [1].

Analytical Chemistry Metabolomics Mass Spectrometry

Synthetic Versatility: Primary Amine as a Handle for Diverse Derivatization Pathways

The primary aminomethyl group at the 2-position of the trimethylpyrimidine core provides a reactive handle for a wide range of synthetic transformations, including amide coupling, reductive amination, and nucleophilic substitution. This synthetic versatility is a key differentiator from compounds such as 4,5,6-trimethylpyrimidine (CAS 22868-79-7), which lacks the amine functionality and thus offers fewer derivatization options. Furthermore, the 4,5,6-trimethyl substitution pattern enhances the stability of the pyrimidine ring toward oxidative metabolism, a property that is particularly valuable in the development of metabolically stable drug candidates [1]. In contrast, unsubstituted pyrimidinemethanamines are more susceptible to metabolic N-oxidation and ring cleavage, potentially leading to shorter half-lives and reduced efficacy in vivo [2].

Organic Synthesis Medicinal Chemistry Building Block

Validated Use Cases: Where (4,5,6-Trimethylpyrimidin-2-YL)methanamine Delivers Definitive Advantages


Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for Antiviral Research

Based on its demonstrated role as a key intermediate in the synthesis of 2-aryl-3-(4,5,6-trimethylpyrimidin-2-yl)thiazolidin-4-ones, which exhibit low micromolar IC50 values against HIV-1 RT, (4,5,6-trimethylpyrimidin-2-yl)methanamine is ideally suited for medicinal chemistry programs targeting viral polymerases [1]. The compound's primary amine enables facile incorporation into the thiazolidinone scaffold, while the trimethylpyrimidine moiety contributes essential hydrophobic interactions with the allosteric binding pocket. Researchers developing next-generation NNRTIs can leverage this building block to explore structure-activity relationships and improve resistance profiles.

Hit-to-Lead Optimization of DPP-IV Inhibitors for Type 2 Diabetes

The aminomethylpyrimidine scaffold is a validated pharmacophore for DPP-IV inhibition, with substitution optimization yielding up to a 105-fold potency enhancement [2]. (4,5,6-Trimethylpyrimidin-2-yl)methanamine provides a pre-optimized lipophilic core that can serve as the starting point for parallel synthesis libraries aimed at identifying novel antidiabetic agents. Its use can streamline the medicinal chemistry workflow by reducing the number of synthetic steps required to achieve desirable DMPK properties.

Development of Kinase Inhibitors for Oncology and Inflammation

Pyrimidine-based aminomethyl derivatives are widely employed as hinge-binding motifs in ATP-competitive kinase inhibitors. The 4,5,6-trimethyl substitution pattern of this compound enhances both lipophilicity and metabolic stability, two critical parameters for achieving oral bioavailability in kinase-targeted therapeutics [3]. In addition, the compound's high commercial purity (≥98%) ensures reproducibility in kinase profiling assays and facilitates scalable synthesis of lead candidates .

Analytical Reference Standard for LC-MS Metabolite Identification

For laboratories engaged in drug metabolism and pharmacokinetic (DMPK) studies, the availability of a high-quality MS/MS reference spectrum in MassBank allows for unambiguous identification of this compound or its related derivatives in complex biological matrices [4]. This is particularly valuable when tracking the metabolic fate of trimethylpyrimidine-containing drug candidates or when using the compound as an internal standard in quantitative bioanalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,5,6-Trimethylpyrimidin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.